molecular formula C9H8N4O5 B1682458 Tretazicar CAS No. 21919-05-1

Tretazicar

Cat. No. B1682458
CAS RN: 21919-05-1
M. Wt: 252.18 g/mol
InChI Key: WOCXQMCIOTUMJV-UHFFFAOYSA-N
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Description

Tretazicar, also known as CB-1954, is a dinitrobenzamide prodrug . It is under investigation in clinical trial NCT00746590 for the study of anti-tumor effects and safety of Prolarix™ in hepatocellular carcinoma . This compound belongs to the class of organic compounds known as dinitroanilines, which are organic compounds containing an aniline moiety, substituted at 2 positions by a nitro group .


Molecular Structure Analysis

Tretazicar has a molecular formula of C9H8N4O5 and an average molecular weight of 252.1836 . It is a small molecule .


Physical And Chemical Properties Analysis

Tretazicar has a chemical formula of C9H8N4O5 . The specific physical and chemical properties of Tretazicar are not detailed in the search results.

Scientific Research Applications

Antineoplastic Activity

Tretazicar, in combination with the co-substrate caricotamide, shows potential as an antineoplastic agent. The prodrug tretazicar is converted to a cytotoxic DNA cross-linking agent in the presence of caricotamide and NAD(P)H quinine oxidoreductase 2 (NQO2). This conversion results in DNA replication inhibition and apoptosis induction, particularly beneficial in cancers like hepatocellular carcinoma (HCC) where NQO2 is elevated (Definitions, 2020).

Gene-Delivered Prodrug Therapies (GDEPT)

Tretazicar is integral in GDEPT, an innovative approach for tumor treatment without major side effects. One study showed that extracellular vesicles (EVs) carrying in vitro transcribed HChrR6 mRNA, capable of activating tretazicar, effectively halted the growth of human HER2+ breast cancer xenografts in mice without damaging other tissues. This represents a major advancement in GDEPT applicability, highlighting the role of tretazicar in gene therapy for cancer treatment (Forterre et al., 2020).

NMR Spectroscopy in Ligand Orientation

Tretazicar's interaction with NQO2 was studied using a novel NMR method called SALMON. This study helped determine the orientation of tretazicar when bound to NQO2, crucial for understanding its mechanism in antitumor activity. It highlights the application of tretazicar in detailed molecular studies and drug development processes (Ludwig et al., 2008).

Treatment of Cutaneous Leishmaniasis (CL)

A study found tretazicar as a potent inhibitor of Leishmania parasite viability, translating into effective suppression of CL lesion formation in mice. In combination with liposomal amphotericin B, tretazicar significantly reduced lesion sizes, suggesting its potential as a systemic CL combination therapy component (Caridha et al., 2021).

Safety And Hazards

Tretazicar is toxic and contains a pharmaceutically active ingredient. It can cause moderate to severe irritation to the skin and eyes . It can also increase the risk or severity of methemoglobinemia when combined with certain other substances .

Future Directions

Tretazicar is currently under investigation in clinical trials for its anti-tumor effects and safety in hepatocellular carcinoma . One study showed that systemic IVT mRNA–loaded EVs displaying an anti-HER2 single-chain variable fragment (“IVT EXO-DEPTs”) and Tretazicar caused growth arrest of human HER2+ breast cancer xenografts in athymic mice . This indicates a potential future direction for Tretazicar in cancer treatment.

properties

IUPAC Name

5-(aziridin-1-yl)-2,4-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O5/c10-9(14)5-3-7(11-1-2-11)8(13(17)18)4-6(5)12(15)16/h3-4H,1-2H2,(H2,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCXQMCIOTUMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1C2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176335
Record name 5-Aziridino-2,4-dinitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tretazicar

CAS RN

21919-05-1
Record name Tretazicar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21919-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tretazicar [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021919051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tretazicar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04253
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CB 1954
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115829
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Aziridino-2,4-dinitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzamide, 5-(1-aziridinyl)-2,4-dinitro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRETAZICAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7865D5D01M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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